2-Ethyl-3-hydroxybenzoic acid

Übersicht

Beschreibung

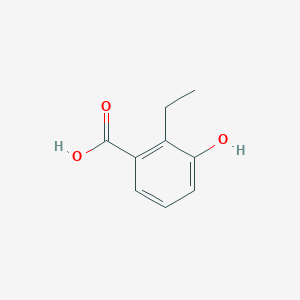

2-Ethyl-3-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 3-hydroxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-ethyl-3-ketobenzoic acid or 2-ethyl-3-carboxybenzoic acid.

Reduction: Formation of 2-ethyl-3-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including 2-Ethyl-3-hydroxybenzoic acid, exhibit significant antimicrobial properties. A study demonstrated that various hydroxybenzoic acid derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell membranes or interfering with metabolic processes.

Anti-inflammatory Properties

Hydroxybenzoic acids are known for their anti-inflammatory effects. In vitro studies have shown that this compound can reduce inflammation markers in cell cultures treated with pro-inflammatory agents . This property makes it a potential candidate for developing treatments for inflammatory diseases.

Acetylcholinesterase Inhibition

Recent studies have explored the potential of hydroxybenzoic acids as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The compounds were shown to inhibit the enzyme's activity, potentially leading to increased acetylcholine levels in the brain . This suggests a therapeutic avenue for cognitive enhancement and neuroprotection.

Skin Care Formulations

This compound is utilized in cosmetic formulations due to its antioxidant properties. It helps protect skin from oxidative stress and photoaging by neutralizing free radicals . The compound's ability to enhance skin hydration and improve texture makes it a valuable ingredient in moisturizers and anti-aging products.

Preservation in Cosmetics

The compound also serves as a preservative in cosmetic products, ensuring stability and safety by preventing microbial growth . Its incorporation into formulations complies with regulatory standards, enhancing product longevity without compromising efficacy.

Antioxidant Properties

In the food industry, this compound acts as an antioxidant, preventing rancidity and spoilage in food products . Its ability to scavenge free radicals helps maintain the quality and shelf life of perishable goods.

Regulatory Compliance

The use of hydroxybenzoic acids in food preservation adheres to safety regulations established by health authorities, making it a reliable choice for food manufacturers seeking natural preservatives .

Summary of Research Findings

Antimicrobial Efficacy

A study conducted on various hydroxybenzoic acid derivatives highlighted the antibacterial activity of this compound against multiple pathogens, demonstrating its potential use in pharmaceutical formulations aimed at treating infections .

Skin Care Effectiveness

Clinical trials assessing the efficacy of skin care products containing this compound showed significant improvements in skin hydration and elasticity over a 12-week period, supporting its inclusion in cosmetic formulations .

Wirkmechanismus

The mechanism of action of 2-ethyl-3-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, which may influence the compound’s biological activity. Additionally, the ethyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Salicylic Acid: Similar structure but with a hydroxyl group at the second position instead of the third.

p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.

Protocatechuic Acid: Contains two hydroxyl groups at the third and fourth positions.

Uniqueness: 2-Ethyl-3-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biologische Aktivität

2-Ethyl-3-hydroxybenzoic acid (also known as 2-ethyl salicylic acid) is a derivative of salicylic acid, which is characterized by the presence of an ethyl group at the 2-position and a hydroxyl group at the 3-position of the benzene ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In this article, we will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. In a study examining various hydroxybenzoic acid derivatives, it was found that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its use in treating inflammatory conditions .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 75 | 82 |

| Ascorbic Acid | 90 | 95 |

| Gallic Acid | 85 | 88 |

3. Antimicrobial Effects

The antimicrobial properties of this compound have been assessed against various bacterial strains. In vitro studies showed that the compound exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be relatively low, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study: Anti-inflammatory Effects in Animal Models

A recent study investigated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated that treatment with the compound significantly reduced paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study: Neuroprotective Potential

In another study focusing on neuroprotection, researchers tested the effects of this compound on human neuroblastoma cells (SH-SY5Y) exposed to amyloid-beta (Aβ) toxicity. The compound effectively prevented Aβ-induced cytotoxicity and preserved cell viability, suggesting its promise in neurodegenerative disease therapy .

Research Findings

Recent investigations into the pharmacokinetics and metabolism of this compound have provided insights into its bioavailability and therapeutic potential. Studies utilizing HPLC and LC-MS techniques have shown that the compound is rapidly absorbed and metabolized in vivo, with significant concentrations detected in plasma within hours post-administration .

Table 3: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption Time | ~1 hour |

| Peak Plasma Concentration | 150 ng/mL |

| Half-Life | ~4 hours |

Eigenschaften

IUPAC Name |

2-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGJBBOBRZDMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578992 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-32-9 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.